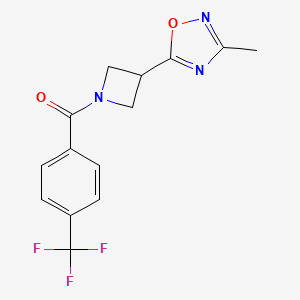![molecular formula C10H12N2OS B2985867 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol CAS No. 300821-91-4](/img/structure/B2985867.png)
3-(Benzo[d]thiazol-2-ylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d]thiazol-2-ylamino)propan-1-ol is a chemical compound with the molecular formula C10H12N2OS. It is a derivative of benzothiazole, a heterocyclic aromatic compound containing both sulfur and nitrogen atoms. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
作用機序
Mode of Action
Related compounds have been shown to interact with dna and strongly inhibit topoisomerase i . This interaction can lead to the prevention of DNA replication and transcription, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit topoisomerase i, which plays a crucial role in dna replication and transcription . By inhibiting this enzyme, these compounds can disrupt the normal cell cycle and induce cell death .
Result of Action
Related compounds have been shown to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
生化学分析
Biochemical Properties
The biochemical properties of 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol are not fully understood yet. Benzothiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
The cellular effects of this compound are also not well-studied. Benzothiazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that benzothiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol typically involves the reaction of 2-aminobenzothiazole with an appropriate alkylating agent. One common method involves the reaction of 2-aminobenzothiazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and other advanced techniques could potentially be employed to scale up the production of this compound.
化学反応の分析
Types of Reactions
3-(Benzo[d]thiazol-2-ylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Potential use in the development of new materials and chemical processes
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: The parent compound of 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol, known for its antimicrobial properties.
Benzothiazole: A simpler derivative with a wide range of applications in chemistry and industry.
3-(Benzo[d]thiazol-2-ylamino)propan-2-ol: A similar compound with a different substitution pattern on the propanol chain
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
3-(1,3-benzothiazol-2-ylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-7-3-6-11-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNDUCNVJUIWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2985785.png)
![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)
![2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine](/img/new.no-structure.jpg)
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE](/img/structure/B2985791.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B2985796.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)





![(4As,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2985807.png)
